(Z)-Pitavastatin Calcium Salt
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Overview
Description
Synthesis Analysis
Pitavastatin calcium is synthesized through various innovative methods. One approach involves a diastereoselective synthesis starting from commercially available (S)-epichlorohydrin, utilizing a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction for the efficient assembly of the pitavastatin C7 side chain via a Wittig reaction (Xiong et al., 2015). Another method describes the synthesis from (E)-3-[2-cyclopropyl-4-(4-fluoro-quino-lin-3-yl)-propenal, highlighting the mild reaction conditions suitable for industrial application (Qiao, 2008).
Molecular Structure Analysis
The molecular structure of pitavastatin calcium is crucial for its activity, with specific stereochemistry playing a vital role in its synthesis and function. Detailed analysis and understanding of its molecular structure have enabled the development of efficient synthesis routes, such as the stereoselective Wittig olefination reaction used in its production (Fabris et al., 2012).
Chemical Reactions and Properties
Pitavastatin calcium undergoes various chemical reactions, including its degradation under stress conditions such as acid and base exposure, which has been extensively studied to understand its stability and develop suitable analytical methods for its quantification and quality control (Gomas et al., 2010).
Scientific Research Applications
Bioequivalence and Pharmacokinetics
- Scaled-Average, Population, and Individual Bioequivalence : A study evaluated the bioequivalence of generic and branded tablets of pitavastatin calcium in healthy Chinese volunteers. Both formulations were found to be bioequivalent, indicating their interchangeability in clinical medication in China (Huang et al., 2014).
- Pharmacokinetic Properties : Research on the pharmacokinetic properties of pitavastatin after single and multiple doses in healthy Chinese volunteers showed linear plasma pharmacokinetic properties and different distribution and elimination characteristics for multiple dosing. This study provides essential information for understanding pitavastatin's behavior in the body (Luo et al., 2015).
Pharmacological Effects
- Effect on Endothelial Dysfunction : Pitavastatin calcium was found to improve endothelial function in hypercholesterolemia patients, likely due to its antioxidant properties. This indicates its potential use beyond cholesterol regulation (Yan et al., 2011).
- Potential Anticancer Properties : A study revealed that pitavastatin inhibited the growth of liver cancer cells and induced apoptosis, suggesting its potential as a therapeutic agent for liver cancer (You et al., 2016).
Synthesis and Analytical Methods
- Synthesis Techniques : Various studies have developed methods for synthesizing pitavastatin calcium, providing efficient routes for its production. These methods are significant for pharmaceutical manufacturing (Fabris et al., 2012); (Chen et al., 2015).
- Analytical Methods for Quantification : A study developed a method for the quantification of stereoisomers and the geometrical isomer of pitavastatin calcium, crucial for quality control in pharmaceutical products (Hariram et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-DBBWNDPISA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNO4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 58058114 |
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